molecular formula C19H28N2O B14987963 5,7-Diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

5,7-Diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B14987963
M. Wt: 300.4 g/mol
InChI Key: WQTWNXZOUXCFOX-UHFFFAOYSA-N
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Description

5,7-Diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3311~3,7~]decan-6-ol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the diazatricyclic structure: This step involves the incorporation of nitrogen atoms into the tricyclic core.

    Functionalization: The addition of ethyl and methyl groups to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

5,7-Diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5,7-Diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[331

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its pharmacological properties, such as its potential to interact with specific biological targets.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5,7-Diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5,7-Diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: This compound differs by the presence of a ketone group instead of a hydroxyl group.

    5,7-Diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine: This compound differs by the presence of an amine group instead of a hydroxyl group.

Uniqueness

The uniqueness of 5,7-Diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol lies in its specific tricyclic structure and the presence of both ethyl and methyl groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C19H28N2O/c1-4-18-10-20-12-19(5-2,17(18)22)13-21(11-18)16(20)15-8-6-7-14(3)9-15/h6-9,16-17,22H,4-5,10-13H2,1-3H3

InChI Key

WQTWNXZOUXCFOX-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1O)(CN(C2)C3C4=CC=CC(=C4)C)CC

Origin of Product

United States

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